3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid, also known as TFPAA, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmaceuticals. This compound features a trifluoromethyl group and is classified under piperidine derivatives, which are known for their diverse biological activities. The molecular formula of TFPAA is C15H18F3NO2, and it has a molecular weight of approximately 301.30 g/mol .
TFPAA is synthesized through organic chemistry methods involving the reaction of specific precursors. It falls within the category of synthetic organic compounds, particularly those that exhibit pharmacological properties. The trifluoromethyl group is a significant feature in many pharmaceutical agents due to its influence on lipophilicity and metabolic stability .
The synthesis of 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid typically involves several steps:
Microwave-assisted synthesis methods have been explored to enhance yield and reduce reaction times, providing practical advantages over traditional heating methods .
The molecular structure of TFPAA features a piperidine ring bonded to a propanoic acid moiety with a trifluoromethyl group attached to the phenyl ring. The structural representation can be summarized as follows:
The presence of the trifluoromethyl group significantly affects the compound's properties, including its solubility and reactivity.
TFPAA can undergo various chemical reactions typical for carboxylic acids and piperidine derivatives:
TFPAA exhibits typical characteristics of carboxylic acids and piperidine derivatives, including acidity and potential for hydrogen bonding due to its functional groups .
TFPAA has potential applications in:
Current research continues to explore the implications of TFPAA in these areas, aiming to uncover new applications and enhance existing methodologies .
Fragment-based drug discovery (FBDD) has revolutionized antimicrobial development by enabling the identification of low-molecular-weight compounds (<300 Da) that bind to biologically relevant targets with high efficiency. As demonstrated in quantitative chemical proteomics studies, fragment screening in human cells identifies thousands of reversible small molecule-protein interactions, mapping proteome-wide ligandability. This approach revealed that fragments representing structural motifs in bioactive natural products and drugs can be advanced into selective ligands for previously "undruggable" targets. For instance, fragment-based screening combined with phenotypic assays identified adipocyte differentiation promoters targeting the membrane protein PGRMC2, highlighting the platform's utility for novel antimicrobial target discovery [1]. The strategy emphasizes structurally simple hits with optimal ligand efficiency, enabling efficient optimization into potent agents against resistant pathogens. Recent advances show that fragments covalently targeting cysteine residues or reversibly binding through photoreactive groups facilitate target identification in native biological systems, overcoming limitations of traditional high-throughput screening [1].
The trifluoromethyl (TFM) group confers unique physicochemical properties that enhance drug-likeness through strategic modulation of molecular interactions:
These properties are particularly valuable in natural product-inspired scaffolds where high Fsp3 (fraction of sp3-hybridized carbons) correlates with clinical success. Compounds with Fsp3 >0.5 demonstrate enhanced solubility, reduced promiscuity, and lower attrition rates in development. The TFM group synergizes with these complex 3D architectures by providing strategic points for modulating bioavailability without significantly increasing molecular weight [2].
Trifluoromethyl-containing compounds have yielded clinically impactful drugs across therapeutic areas, validating the group’s strategic value:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7